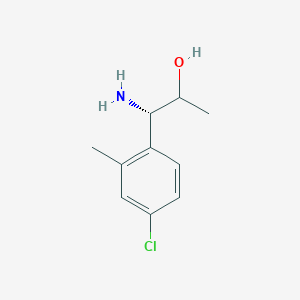
(1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL: is a chiral compound with a specific stereochemistry at the 1-position. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted aromatic ring. It is of interest in various fields due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine, such as isopropylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydroxylation: The resulting intermediate is then hydroxylated using a suitable oxidizing agent, such as hydrogen peroxide, to introduce the hydroxyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone formed can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of amides, sulfonamides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of amides, sulfonamides, and other derivatives.
科学研究应用
Chemistry
Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.
Medicine
Pharmaceutical Development: Potential use in the development of drugs targeting specific receptors or enzymes.
Industry
Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which (1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
(1R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL: The enantiomer of the compound with opposite stereochemistry.
1-Amino-1-(4-chlorophenyl)propan-2-OL: Lacks the methyl group on the aromatic ring.
1-Amino-1-(4-methylphenyl)propan-2-OL: Lacks the chlorine substituent on the aromatic ring.
Uniqueness
Chirality: The specific stereochemistry of (1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL can lead to different biological activities compared to its enantiomer.
Substituent Effects: The presence of both chlorine and methyl groups on the aromatic ring can influence the compound’s reactivity and interaction with biological targets.
属性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC 名称 |
(1S)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
InChI 键 |
TVIZKHYDNFUQMC-OMNKOJBGSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)Cl)[C@@H](C(C)O)N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)C(C(C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


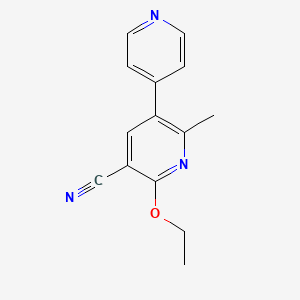
![1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237222.png)
![Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate](/img/structure/B15237227.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B15237231.png)
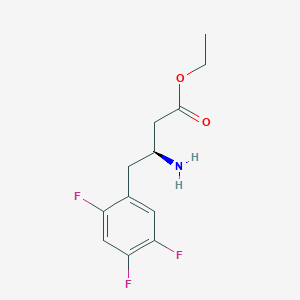
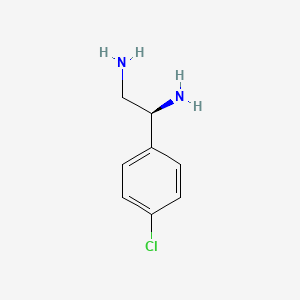
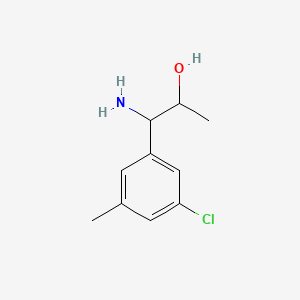
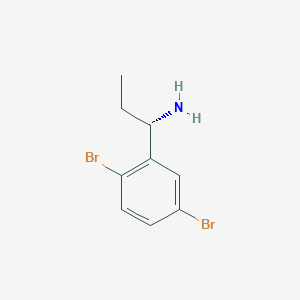
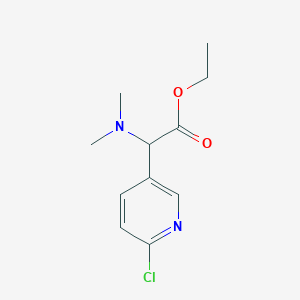
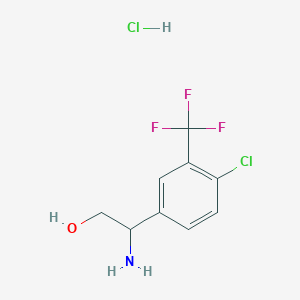
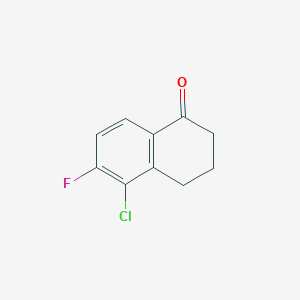
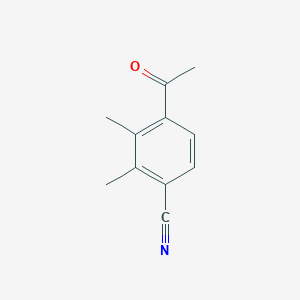
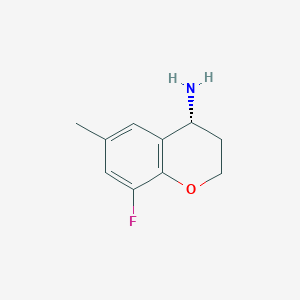
![Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15237311.png)
